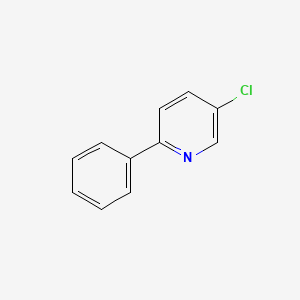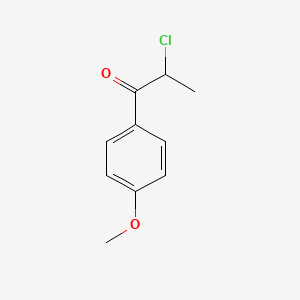
5-Chloro-2-phenylpyridine
Vue d'ensemble
Description
5-Chloro-2-phenylpyridine is a chemical compound with the molecular formula C11H8ClN . It has a molecular weight of 189.64 . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-phenylpyridine is 1S/C11H8ClN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Chloro-2-phenylpyridine is a solid or liquid at room temperature .Applications De Recherche Scientifique
5-Chloro-2-phenylpyridine: A Comprehensive Analysis of Scientific Research Applications
Organic Synthesis: 5-Chloro-2-phenylpyridine is utilized in organic synthesis, particularly in the construction of biaryl and heterobiarylpyridines, which are significant in medicinal chemistry. These compounds can be synthesized through cross-coupling reactions, such as Suzuki-Miyaura coupling, using pyridyl ammonium salts .
Medicinal Chemistry: In medicinal chemistry, pyridine scaffolds, like 5-Chloro-2-phenylpyridine, are integral components of drug molecules. They are known for their antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer properties .
Pesticide Development: The development of new heterocyclic compounds with high insecticidal activity is another application. 5-Chloro-2-phenylpyridine derivatives have been explored for their potential in combating pests resistant to traditional insecticides .
Molecular Dynamics Simulation: Ambeed has performed 3D visualizing molecular dynamics simulations of 5-Chloro-2-phenylpyridine to understand its stereochemistry, isomerism, hybridization, and orbitals better. This aids researchers in predicting the behavior of this compound in various chemical reactions .
Safety and Hazards
Orientations Futures
While specific future directions for 5-Chloro-2-phenylpyridine are not mentioned in the search results, a study on substituted pyridines suggests that these compounds are important structural motifs found in numerous bioactive molecules . This suggests potential future research directions in exploring the bioactivity of 5-Chloro-2-phenylpyridine and its derivatives.
Mécanisme D'action
Target of Action
It is known to be involved in palladium (ii) catalyzed ortho arylation of 2-arylpyridines
Mode of Action
5-Chloro-2-phenylpyridine is involved in the palladium (II) catalyzed ortho arylation of 2-arylpyridines . This process involves C-H bond activation, leading to the formation of new carbon-carbon (C-C) bonds . The diphenyliodinium chloride mediated reactions underwent well with 2-phenylpyridines, pyrazoles, and carbazoles .
Result of Action
Its role in the formation of new C-C bonds suggests it may have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-phenylpyridine . For instance, it is recommended to prevent the chemical from entering drains, and discharge into the environment must be avoided . It is also advised to store the compound in a sealed container in a dry room temperature environment .
Propriétés
IUPAC Name |
5-chloro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPFHHXFOSHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376523 | |
| Record name | 5-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenylpyridine | |
CAS RN |
58254-76-5 | |
| Record name | 5-chloro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)





![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)





